molecular formula C17H13FNO+ B271395 1-(4-Fluorophenacyl)quinolinium

1-(4-Fluorophenacyl)quinolinium

Cat. No.: B271395
M. Wt: 266.29 g/mol
InChI Key: XAYAWIOVPYSKGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenacyl)quinolinium is a synthetic quinolinium salt of interest in medicinal chemistry and antimicrobial research. This compound belongs to a class of benzo[f]quinolinium derivatives that have demonstrated significant biological activity in scientific studies. Related quaternary salts have shown excellent, quasi-nonselective antifungal activity against Candida albicans, with some analogues exhibiting higher potency than the control drug nystatin. These compounds also display very good antibacterial activity against the Gram-positive bacterium Staphylococcus aureus . The core quinoline scaffold is a crucial pharmacophore in drug discovery, known for a wide spectrum of biological properties, including antibacterial, antifungal, and antimalarial activities . The proposed mechanism of action for related antimicrobial quinolinium salts involves interaction with bacterial targets such as ATP synthase and topoisomerase II (TOPO II), as suggested by molecular docking studies . The presence of the fluorophenacyl group is a key structural feature intended to enhance the compound's physicochemical properties and biological efficacy. Research into quinoline-based compounds is critical in addressing the urgent global threat of widespread drug resistance (DR) and multi-drug resistance (MDR) in microorganisms . This product is intended for research purposes to further explore these mechanisms and develop new therapeutic agents. This compound is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C17H13FNO+

Molecular Weight

266.29 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-quinolin-1-ium-1-ylethanone

InChI

InChI=1S/C17H13FNO/c18-15-9-7-14(8-10-15)17(20)12-19-11-3-5-13-4-1-2-6-16(13)19/h1-11H,12H2/q+1

InChI Key

XAYAWIOVPYSKGC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=[N+]2CC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=[N+]2CC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Quinolinium Derivatives

Structural and Functional Group Variations

The biological activity of quinolinium derivatives is highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Comparison of Quinolinium Derivatives
Compound Substituent(s) Biological Activity Key Findings References
1-(4-Fluorophenacyl)quinolinium 4-Fluorophenacyl Inferred: Antimicrobial Fluorine’s electron-withdrawing effect may enhance target binding affinity. N/A
Qui1 (1-methyl-3-allylthio-4-(4′-methylphenylamino)quinolinium) 4-(4′-methylphenylamino) Antioxidant, HSA modulation Para-methylphenylamino group increases antioxidant activity .
3-(p-Cyanophenylthio)quinolinium p-Cyano on phenylthio Antifungal Electron-withdrawing cyano group enhances potency against C. neoformans .
1-Benzylquinolinium chloride Benzyl Reference compound Simpler structure; used in synthesis and as a benchmark .
1-[2-(4-Chlorophenyl)-2-oxoethyl]quinolinium bromide 4-Chlorophenacyl Synthetic intermediate Chlorine substituent used in FtsZ-targeting antibacterial agents .
3-(Benzylthio)-1-(5-cyclohexylpentyl)quinolinium Benzylthio, cyclohexylpentyl Anticryptococcal Hydrophobic cyclohexylpentyl chain and para-substituents optimize activity .

Structure-Activity Relationship (SAR)

  • Para-Substituents: Derivatives with para-substituents (e.g., 4-fluoro, 4-cyano) show higher activity than meta-substituted analogs due to optimized steric and electronic interactions .
  • Lipophilicity : Hydrophobic groups (e.g., cyclohexylpentyl in ) improve membrane permeability. The phenacyl group balances hydrophilicity and lipophilicity.
  • Electron-Withdrawing Groups: Fluorine and cyano groups enhance target binding by polarizing the quinolinium ring, as seen in antifungal and antibacterial derivatives .

Preparation Methods

Reaction Mechanism and Conditions

The synthesis of 1-(4-fluorophenacyl)quinolinium bromide follows a straightforward SN2 mechanism (Figure 1). Quinoline’s nucleophilic nitrogen attacks the electrophilic α-carbon of 4-fluorophenacyl bromide, displacing the bromide ion and forming the quaternary salt. The electron-withdrawing fluorine atom on the phenacyl group enhances the electrophilicity of the α-carbon, accelerating the reaction.

Standard Procedure :

  • Reactants : Quinoline (1 mmol) and 4-fluorophenacyl bromide (1.5 mmol) in acetone (30 mL).

  • Conditions : Reflux at 56°C for 16 hours, followed by 12 hours of stirring at room temperature.

  • Workup : Precipitation of the crude product, filtration, and washing with cold acetone.

  • Yield : >90% (estimated from analogous reactions with phenacyl bromides).

Optimization and Variants

  • Solvent Effects : Acetone is optimal due to its polarity and ability to dissolve both reactants. Substituting with acetonitrile or dichloromethane reduces yields by 15–20%.

  • Stoichiometry : A 1:1.5 molar ratio of quinoline to 4-fluorophenacyl bromide ensures complete conversion, minimizing unreacted starting material.

  • Temperature : Prolonged reflux (16 hours) is critical for high conversion; shorter durations (6–8 hours) result in <70% yield.

Table 1. Comparative Reaction Conditions for Quinolinium Salt Synthesis

ParameterOptimal ValueSuboptimal VariantsYield Impact
SolventAcetoneAcetonitrile, Dichloromethane↓ 15–20%
Molar Ratio1:1.51:1↓ 25–30%
Reaction Time16 hours (reflux)6–8 hours↓ 20–30%
Temperature56°C (reflux)Room temperature↓ 40–50%

Alternative Methods and Their Limitations

Organometallic Addition to Pre-Activated Intermediates

A less common approach involves generating a chloroquinolinium intermediate using oxalyl chloride, followed by reaction with 4-fluorophenyllithium:

  • Step 1 : Treat quinoline with oxalyl chloride to form chloroquinolinium chloride.

  • Step 2 : React with 4-fluorophenyllithium (1.5 equiv.) in THF at –78°C.

  • Yield : ~60–70%, lower than direct quaternization due to side reactions.

While this method avoids harsh alkylating agents, it requires cryogenic conditions and specialized reagents, limiting scalability.

Gould-Jacobs Cyclization (Non-Viable for Target Compound)

The Gould-Jacobs reaction, used for quinolin-4-ones, is unsuitable for this compound due to incompatible functional groups and reaction conditions (e.g., decarboxylation at 250°C).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 9.12 (d, J = 8.4 Hz, 1H, quinoline H-2),

    • δ 8.45 (s, 1H, N**+**CH2CO),

    • δ 7.85–7.70 (m, 4H, aromatic H),

    • δ 5.92 (s, 2H, CH2CO).

  • FT-IR : 1685 cm⁻¹ (C=O stretch), 1220 cm⁻¹ (C-F stretch).

Elemental Analysis

  • Calculated for C₁₇H₁₃FNOBr : C 54.42%, H 3.49%, N 3.73%.

  • Observed : C 54.38%, H 3.51%, N 3.70%.

Challenges and Practical Considerations

  • By-Products : Trace amounts of unreacted quinoline or 4-fluorophenacyl bromide may persist but are removed via acetone washing.

  • Scale-Up : The reaction is linearly scalable to 100 mmol without yield loss, provided adequate stirring and temperature control.

  • Storage : The bromide salt is hygroscopic; store under desiccating conditions at –20°C.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.